N-Propyl Isocyanide

Bioinorganic Chemistry Ligand Binding Heme Proteins

N-Propyl isocyanide (CAS 627-36-1; 1-isocyanopropane; C4H7N; MW 69.11 g/mol) is a straight-chain alkyl isocyanide that functions as a nucleophilic and electrophilic α-addition reagent in isocyanide-based multicomponent reactions (IMCRs), including Passerini and Ugi reactions. Characterized by XLogP3 of 0.5, a single rotatable bond, and a topological polar surface area of 4.4 Ų, this compound is a compact building block for diversity-oriented synthesis and heterocycle construction.

Molecular Formula C4H7N
Molecular Weight 69.11 g/mol
CAS No. 627-36-1
Cat. No. B1215125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl Isocyanide
CAS627-36-1
Synonymspropyl isocyanide
Molecular FormulaC4H7N
Molecular Weight69.11 g/mol
Structural Identifiers
SMILESCCC[N+]#[C-]
InChIInChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3
InChIKeyFFDKYFGBIQQMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Propyl Isocyanide (CAS 627-36-1): Technical Baseline and Procurement Context for Isocyanide-Based Chemistry


N-Propyl isocyanide (CAS 627-36-1; 1-isocyanopropane; C4H7N; MW 69.11 g/mol) is a straight-chain alkyl isocyanide that functions as a nucleophilic and electrophilic α-addition reagent in isocyanide-based multicomponent reactions (IMCRs), including Passerini and Ugi reactions [1]. Characterized by XLogP3 of 0.5, a single rotatable bond, and a topological polar surface area of 4.4 Ų, this compound is a compact building block for diversity-oriented synthesis and heterocycle construction [2]. Its combustion enthalpy (ΔcH°liquid) has been experimentally determined as −2673 kJ/mol [3].

Why Alkyl Isocyanides Cannot Be Interchanged: Evidence for N-Propyl Isocyanide Selection Over Ethyl and Isopropyl Analogs


Alkyl isocyanides are not interchangeable in synthetic or biophysical applications. Differences in alkyl chain length and branching alter steric demand, rotational isomer population, and equilibrium binding constants in measurable ways. Evidence demonstrates that substituting n-propyl isocyanide with ethyl or isopropyl isocyanide produces distinct outcomes: equilibrium constants differ by approximately an order of magnitude among n-propyl, ethyl, and isopropyl isocyanides in heme-binding systems [1], while straight-chain and branched-chain isomers undergo fundamentally different reaction pathways under identical polymerization conditions [2]. The microwave spectrum confirms n-propyl isocyanide exists as two discrete rotational isomers with quantifiable energy differences [3], a structural feature absent in smaller alkyl homologs.

N-Propyl Isocyanide (627-36-1): Product-Specific Quantitative Evidence Against Closest Analogs


Equilibrium Binding Constant Comparison: n-Propyl vs. Ethyl vs. Isopropyl Isocyanide in Heme Systems

n-Propyl isocyanide exhibits an equilibrium binding constant (K) of 1.1 × 10⁵, which is approximately half that of ethyl isocyanide (2.0 × 10⁵) and nearly one order of magnitude higher than isopropyl isocyanide (1.4 × 10⁴) [1]. The difference between the straight-chain n-propyl and branched-chain isopropyl isomers exceeds 7-fold.

Bioinorganic Chemistry Ligand Binding Heme Proteins

Rotational Isomer Population: Conformational Heterogeneity Unique to n-Propyl Isocyanide

Microwave spectroscopy reveals that n-propyl isocyanide exists as two distinct rotational isomers (trans and gauche), with the gauche ground state more stable than the trans ground state by 99 ± 45 cm⁻¹ (approximately 0.28 kcal/mol) [1]. Dipole moments differ between conformers: μtrans = 4.16 ± 0.02 D and μgauche = 4.10 ± 0.09 D [1]. The torsional vibration frequency about the central C–C bond is 114 ± 20 cm⁻¹ (trans) and 123 ± 20 cm⁻¹ (gauche) [1]. This conformational duality is absent in ethyl isocyanide (no central C–C bond rotation possible) and restricted in isopropyl isocyanide.

Conformational Analysis Microwave Spectroscopy Physical Organic Chemistry

Polymerization Pathway Divergence: Straight-Chain vs. Branched-Chain Propyl Isocyanides

Under identical sulfuric acid-catalyzed polymerization conditions (fine droplet dispersion in n-hexane), n-propyl isocyanide (straight-chain alkane structure) fails to polymerize and instead undergoes a different reaction pathway yielding a mixture of compounds, possibly 2,3-dialkyliminoazetidines [1]. In contrast, isopropyl isocyanide (branched-chain structure) polymerizes easily to produce a high polymer with up to 25% maximum yield under the same catalytic system [1]. The catalytic system also fails to copolymerize n-propyl isocyanide with isopropyl isocyanide [1].

Polymer Chemistry Isocyanide Polymerization Monomer Structure-Property Relationships

Methyl Internal Rotation Barrier Heights: Quantified Electronic Environment Differences Among C2–C3 Alkyl Isocyanides

Microwave Fourier transform spectroscopy measurements of methyl internal rotation barriers (V3) reveal that n-propyl isocyanide has a measurably lower barrier to methyl rotation than ethyl isocyanide [1]. The V3 values are: ethyl isocyanide = 3.336(52) kcal/mol; trans-n-propyl isocyanide = 2.954(22) kcal/mol; gauche-n-propyl isocyanide = 2.894(23) kcal/mol [1]. Isopropyl isocyanide exhibits V3 > 3.1 kcal/mol. The ¹⁴N nuclear quadrupole coupling constants also differ substantially: χaa for trans-n-propyl = 268.1(71) kHz vs. isopropyl = 179.3(31) kHz [1].

Rotational Spectroscopy Internal Rotation Barriers Physical Organic Chemistry

N-Propyl Isocyanide (627-36-1): Evidence-Based Application Scenarios for Scientific and Industrial Use


Metalloprotein Ligand Binding Studies Requiring Intermediate Affinity

n-Propyl isocyanide offers a binding constant (K = 1.1 × 10⁵) intermediate between ethyl isocyanide (2.0 × 10⁵) and isopropyl isocyanide (1.4 × 10⁴), making it the appropriate choice when researchers require a heme ligand with neither maximal nor minimal affinity in the n-alkyl series [1]. High-resolution X-ray structures of myoglobin and hemoglobin complexed with n-propyl isocyanide are available (RCSB PDB entries 112M, 2HBF), providing a structural reference framework [2].

Small-Molecule Heterocycle Synthesis via Acid-Catalyzed Non-Polymerization Pathway

Under sulfuric acid catalysis, n-propyl isocyanide uniquely undergoes a non-polymerization reaction pathway yielding a mixture of compounds, possibly 2,3-dialkyliminoazetidines, whereas isopropyl isocyanide polymerizes under identical conditions [3]. This differential reactivity makes n-propyl isocyanide the specific starting material for exploring acid-catalyzed routes to N-containing four-membered heterocycles.

Conformational-Dependent Spectroscopic and Mechanistic Studies

n-Propyl isocyanide is the smallest straight-chain alkyl isocyanide that exhibits measurable conformational isomerism, with trans and gauche rotamers populated in a quantifiable ratio (ΔE = 99 ± 45 cm⁻¹ favoring gauche) [4]. This property is valuable for studies correlating conformational population with reactivity in solution-phase IMCRs, or for spectroscopic calibration experiments requiring a model system with well-characterized conformational heterogeneity.

Passerini and Ugi Multicomponent Reactions in Drug Discovery Libraries

As a kinetically stable n-alkyl isocyanide, n-propyl isocyanide serves as a reliable building block in Passerini three-component and Ugi four-component reactions for diversity-oriented synthesis of α-acyloxy amides and α-amino amides [5]. With a molecular weight of only 69.11 g/mol and XLogP3 of 0.5, it introduces minimal mass and moderate lipophilicity, making it suitable for lead-like compound library construction [6].

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